molecular formula C14H14FeO4-6 B13775727 Ferrocene, 1,1'-bis(methoxycarbonyl)-

Ferrocene, 1,1'-bis(methoxycarbonyl)-

Cat. No.: B13775727
M. Wt: 302.10 g/mol
InChI Key: UZCQZDWWLBPSAF-UHFFFAOYSA-N
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Description

Ferrocene, 1,1’-bis(methoxycarbonyl)-, also known as bis(methoxycarbonyl)ferrocene, is an organometallic compound consisting of a ferrocene core with two methoxycarbonyl groups attached to the cyclopentadienyl rings. This compound is part of the ferrocene family, which is known for its stability and unique redox properties. Ferrocene derivatives have been widely studied for their applications in various fields, including materials science, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocene, 1,1’-bis(methoxycarbonyl)-, typically involves the esterification of ferrocene with methoxycarbonyl groups. One common method is the reaction of ferrocene with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for ferrocene, 1,1’-bis(methoxycarbonyl)-, are not widely documented, the general principles of organometallic synthesis and esterification reactions are applied. Industrial production would likely involve large-scale esterification reactions using optimized conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ferrocene, 1,1’-bis(methoxycarbonyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion.

    Reduction: Reduction reactions can convert the ferrocenium ion back to the neutral ferrocene derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the ferrocenium ion.

    Reduction: The major product is the neutral ferrocene derivative.

    Substitution: The major products are various substituted ferrocene derivatives, depending on the electrophile used.

Mechanism of Action

The mechanism of action of ferrocene, 1,1’-bis(methoxycarbonyl)-, primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective redox mediator. The molecular targets and pathways involved depend on the specific application, such as electron transfer processes in electrochemical systems or interactions with biological molecules in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene, 1,1’-bis(methoxycarbonyl)-, is unique due to its balanced redox properties and stability, making it suitable for various applications in electrochemistry and materials science. Its bis(methoxycarbonyl) substitution provides a good balance between solubility and reactivity, distinguishing it from other ferrocene derivatives .

Properties

Molecular Formula

C14H14FeO4-6

Molecular Weight

302.10 g/mol

IUPAC Name

iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate

InChI

InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;

InChI Key

UZCQZDWWLBPSAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe]

Origin of Product

United States

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